3-[(4-{[4-(Propan-2-yl)phenyl]sulfonyl}piperazin-1-yl)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid
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Overview
Description
3-({4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINO}CARBONYL)BICYCLO[222]OCTANE-2-CARBOXYLIC ACID is a complex organic compound with a unique structure that combines a bicyclic octane core with a piperazine ring and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINO}CARBONYL)BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID typically involves multiple steps, starting with the preparation of the bicyclo[2.2.2]octane core. This can be achieved through a Diels-Alder reaction, followed by functionalization to introduce the carboxylic acid group. The piperazine ring is then introduced through a nucleophilic substitution reaction, and the sulfonyl group is added via sulfonylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
3-({4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINO}CARBONYL)BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve the use of organic solvents such as dichloromethane or acetonitrile, and temperatures ranging from room temperature to reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-({4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINO}CARBONYL)BICYCLO[22
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, and its unique structure makes it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound’s potential as a drug candidate can be explored, particularly for its ability to interact with specific molecular targets and pathways.
Industry: In industrial applications, the compound can be used as a precursor for the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 3-({4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINO}CARBONYL)BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane derivatives: These compounds share the bicyclic core structure and can have similar chemical properties and reactivity.
Piperazine derivatives: Compounds containing the piperazine ring can have similar biological activities and can be used in similar applications.
Sulfonyl compounds: These compounds contain the sulfonyl group and can participate in similar chemical reactions.
Uniqueness
What sets 3-({4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINO}CARBONYL)BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID apart is the combination of these three structural elements in a single molecule. This unique combination allows for a wide range of chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H32N2O5S |
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Molecular Weight |
448.6 g/mol |
IUPAC Name |
3-[4-(4-propan-2-ylphenyl)sulfonylpiperazine-1-carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid |
InChI |
InChI=1S/C23H32N2O5S/c1-15(2)16-7-9-19(10-8-16)31(29,30)25-13-11-24(12-14-25)22(26)20-17-3-5-18(6-4-17)21(20)23(27)28/h7-10,15,17-18,20-21H,3-6,11-14H2,1-2H3,(H,27,28) |
InChI Key |
ZYFXMZIMPQIGFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3C4CCC(C3C(=O)O)CC4 |
Origin of Product |
United States |
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